
2-(3-Fluorophényl)pyrazine
Vue d'ensemble
Description
2-(3-Fluorophenyl)pyrazine is a chemical compound characterized by a pyrazine ring substituted with a fluorophenyl group at the 3-position
Applications De Recherche Scientifique
2-(3-Fluorophenyl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Pyrazine derivatives, such as pyrrolopyrazine, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that these compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives have been shown to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazine derivatives have been shown to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
2-(3-Fluorophenyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazine derivatives, including 2-(3-Fluorophenyl)pyrazine, have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These interactions are often mediated through binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
2-(3-Fluorophenyl)pyrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to exhibit kinase inhibitory activity, which can affect cell signaling pathways involved in cell growth and proliferation . Additionally, 2-(3-Fluorophenyl)pyrazine may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Fluorophenyl)pyrazine involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, pyrazine derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins . This inhibition can result in downstream effects on cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluorophenyl)pyrazine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit time-dependent changes in their biological activity, with some compounds showing increased or decreased activity over time . Additionally, the degradation products of 2-(3-Fluorophenyl)pyrazine may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(3-Fluorophenyl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is important to determine the threshold dose at which the compound exhibits toxic effects to ensure its safe use in therapeutic applications.
Metabolic Pathways
2-(3-Fluorophenyl)pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s biological activity and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(3-Fluorophenyl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms, and it may accumulate in specific tissues or cellular compartments . The distribution of 2-(3-Fluorophenyl)pyrazine within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3-Fluorophenyl)pyrazine can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, pyrazine derivatives have been shown to localize in mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of 2-(3-Fluorophenyl)pyrazine is important for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(3-Fluorophenyl)pyrazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenylhydrazine with a suitable pyrazine derivative under acidic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(3-Fluorophenyl)pyrazine may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Fluorophenyl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(3-Fluorophenyl)pyrazine-3-carboxylic acid.
Reduction: Formation of 2-(3-Fluorophenyl)pyrazine-3-amine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-(3-Fluorophenyl)pyrazine is similar to other fluorinated pyrazines, such as 2-(2-fluorophenyl)pyrazine and 2-(4-fluorophenyl)pyrazine. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity. 2-(3-Fluorophenyl)pyrazine is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQKKQDFJTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)


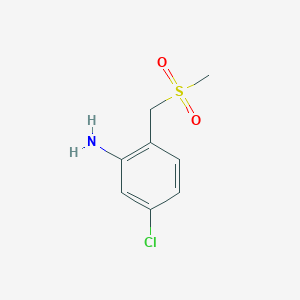
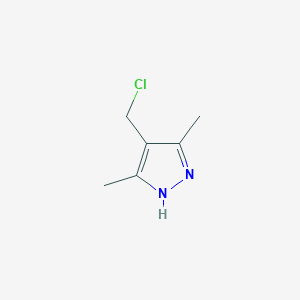
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
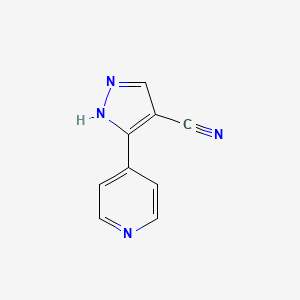
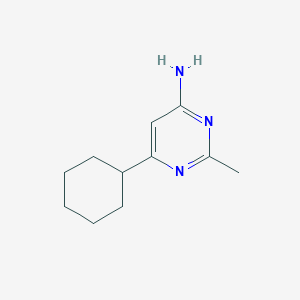
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
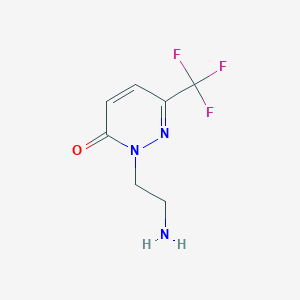
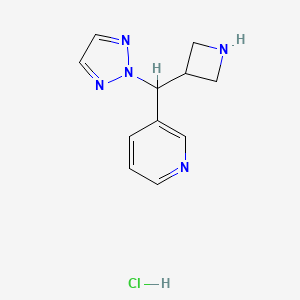
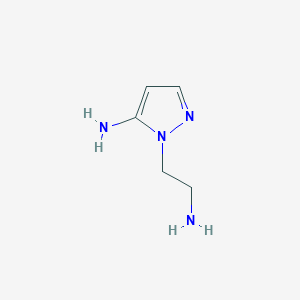
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
